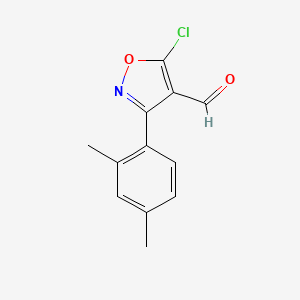
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as EFPF, is a compound belonging to the class of organic compounds known as enones. Enones are characterized by the presence of a carbon-carbon double bond between two carbonyl groups. EFPF is a particularly interesting compound due to its unique structure and the various biological activities it has been shown to possess.
科学的研究の応用
EFPF has been studied extensively for its potential biological activities. It has been found to possess anti-inflammatory, anti-allergic, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, EFPF has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
作用機序
The exact mechanism of action of EFPF is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and the immune response. Additionally, EFPF has been shown to interact with certain receptors in the body, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
EFPF has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and the immune response, as well as to interact with certain receptors in the body. Additionally, EFPF has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
The use of EFPF in laboratory experiments is advantageous due to its low cost and availability. Additionally, EFPF is relatively stable and can be stored for long periods of time without significant degradation. However, there are certain limitations associated with the use of EFPF in laboratory experiments. For example, due to its chemical structure, EFPF can be toxic in high concentrations and should be handled with care. Additionally, EFPF can interact with other compounds and should be used with caution.
将来の方向性
The potential applications of EFPF are vast and there are numerous directions for future research. Some potential future directions include further exploration of its anti-inflammatory, anti-allergic, and anti-bacterial properties, as well as its potential for use in the treatment of cancer. Additionally, further research could be conducted to explore the potential use of EFPF as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, further research could be conducted to explore the potential of EFPF to interact with other compounds, as this could lead to the development of new therapeutic agents.
合成法
The synthesis of EFPF can be achieved through a two-step reaction. In the first step, 4-ethylphenylacetaldehyde is reacted with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate in aqueous ethanol. This reaction produces a compound known as 4-ethyl-3-fluorophenylacetaldehyde, which is then reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate in aqueous ethanol to produce EFPF.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHXLMFQTNUPSL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)







![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)




